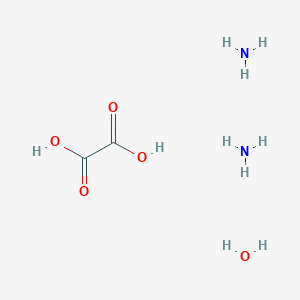

Oxalate d’ammonium monohydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ammonium oxalate monohydrate has a wide range of applications in scientific research:

Buffering Reagent: It is used to maintain the pH of solutions in various chemical reactions and biological processes.

Dispersant: It helps in the even distribution of particles in a medium, which is essential in material science and biochemistry.

Veterinary Medicine: It has been used to study the acute poisoning effects on sheep, contributing to veterinary medicine and animal husbandry.

Human Physiology: It is used to investigate the formation of oxalate monoalkylamide in the human lens, providing insights into potential health issues related to the eye.

Analytical Chemistry: It is used in the detection and determination of various elements such as calcium, lead, fluoride, and rare earth metals.

Chelation and Complex Formation: It forms complexes with metals, useful in water treatment, medicine, and the food industry.

Gold Extraction: It acts as a reducing agent in gold extraction processes.

Méthodes De Préparation

Ammonium oxalate monohydrate can be synthesized through the reaction of oxalic acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution, and the product is then crystallized to obtain the monohydrate form . Industrial production methods involve similar processes but on a larger scale, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Ammonium oxalate monohydrate undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced to form glycolic acid.

Substitution: It can react with metal ions to form metal oxalates.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mécanisme D'action

The mechanism of action of ethanedioic acid, diammonium salt, monohydrate involves its ability to form complexes with metal ions. This property is utilized in various applications, such as chelation therapy and metal extraction processes . The molecular targets and pathways involved depend on the specific application and the metal ions present.

Comparaison Avec Des Composés Similaires

Ammonium oxalate monohydrate is similar to other oxalate salts, such as:

Potassium oxalate monohydrate: Used in similar applications but with different solubility and reactivity properties.

Calcium oxalate: Commonly found in kidney stones and used in studies related to human health.

Sodium oxalate: Used in various industrial processes and as a standard in analytical chemistry.

Activité Biologique

Ammonium oxalate monohydrate (AOM), with the chemical formula (NH4)2C2O4⋅H2O and CAS number 6009-70-7, is a compound that has garnered attention in various fields due to its biological activity. This article explores its biological properties, applications, and relevant research findings.

Ammonium oxalate monohydrate is a white crystalline solid that is soluble in water. It is commonly used in laboratories for various applications, including chemical analysis and synthesis. The compound is classified under several regulatory frameworks due to its potential toxicity, particularly when ingested or when it comes into contact with skin or eyes .

Biological Activity

1. Toxicological Profile

Ammonium oxalate monohydrate exhibits several toxicological effects. According to safety data sheets, it is harmful if swallowed or in contact with skin and can cause serious eye irritation . The acute toxicity (LD50) for oral exposure in rats has been reported at approximately 375 mg/kg, indicating a significant level of hazard associated with this compound .

2. Antimicrobial Properties

Research has indicated that ammonium oxalate may possess antimicrobial properties. A study investigating the effects of various oxalates on bacterial growth found that ammonium oxalate inhibited the growth of certain pathogenic bacteria, suggesting potential applications in food preservation and medical settings .

3. Role in Kidney Stone Formation

Ammonium oxalate is known to play a role in the formation of kidney stones, particularly calcium oxalate stones. Studies have shown that elevated levels of ammonium oxalate in urine can lead to increased crystallization of calcium oxalate, contributing to stone formation. This has implications for dietary recommendations and treatment strategies for individuals prone to nephrolithiasis .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, ammonium oxalate was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated a clear inhibition zone around the ammonium oxalate samples, indicating effective antimicrobial activity at concentrations as low as 0.5% .

Case Study 2: Kidney Stone Research

A clinical study followed patients with recurrent calcium oxalate stones over one year. The study monitored urinary levels of ammonium oxalate and found a direct correlation between high levels of ammonium oxalate and the recurrence of stones. Patients were advised to modify their diets to reduce intake of foods high in oxalates .

Summary Table of Biological Effects

Propriétés

Numéro CAS |

6009-70-7 |

|---|---|

Formule moléculaire |

C2H7NO5 |

Poids moléculaire |

125.08 g/mol |

Nom IUPAC |

azanium;2-hydroxy-2-oxoacetate;hydrate |

InChI |

InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2 |

Clé InChI |

JRWKBXBBNURFHV-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O |

SMILES canonique |

C(=O)(C(=O)[O-])O.[NH4+].O |

Description physique |

Solid; [Merck Index] |

Pictogrammes |

Irritant |

Numéros CAS associés |

5972-73-6 37541-72-3 |

Synonymes |

(NH4)2C2O4.H2O, Ethanedioic acid diammonium salt monohydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.